(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine
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Overview
Description
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine: is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by a spirocyclic structure containing a dioxaspiro ring system and a methanamine group
Preparation Methods
The synthesis of (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine involves several steps. One common synthetic route includes the formation of the spirocyclic ring system followed by the introduction of the methanamine group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with suitable electrophiles.
Hydrolysis: The dioxaspiro ring system can be hydrolyzed under acidic or basic conditions to yield corresponding diols and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The dioxaspiro ring system may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine can be compared with other similar compounds, such as:
1,7-dioxaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with a different ring size and functional groups.
1,4-dioxaspiro[4.4]nonane: Another spirocyclic compound with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of the dioxaspiro ring system and the methanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(8-methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8H,2-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYPYMZUFCWXSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC(O2)CN)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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